Oxyphenbutazonehydrate
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Overview
Description
Oxyphenbutazonehydrate is a non-steroidal anti-inflammatory drug (NSAID) that was once widely used for the treatment of rheumatic disorders such as ankylosing spondylitis, osteoarthritis, and rheumatoid arthritis . It functions as a cyclooxygenase (prostaglandin synthetase) inhibitor . due to concerns regarding bone marrow suppression and other adverse effects, it has been withdrawn from the market .
Preparation Methods
Chemical Reactions Analysis
Oxyphenbutazonehydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Despite its withdrawal from clinical use, Oxyphenbutazonehydrate continues to be of interest in scientific research. It has been studied for its potential to sensitize Mycobacterium tuberculosis to antimicrobials . Additionally, it has been investigated for its ability to inhibit the complement system, which could have implications for treating immune-related conditions . Its anti-inflammatory properties also make it a subject of interest in various biomedical research areas .
Mechanism of Action
Oxyphenbutazonehydrate exerts its effects primarily by inhibiting cyclooxygenase (prostaglandin synthetase), which in turn reduces the synthesis of prostaglandins . Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting their synthesis, this compound helps to alleviate symptoms associated with inflammatory conditions . It also forms complexes with complement component C5, inhibiting the interaction between C3b and C5 .
Comparison with Similar Compounds
Oxyphenbutazonehydrate is similar to other NSAIDs such as phenylbutazone, from which it is metabolized . it is unique in its specific hydroxylation pattern and its ability to form complexes with complement components . Other similar compounds include:
Phenylbutazone: The parent compound of this compound.
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Aspirin: A widely used NSAID with a different mechanism of action.
This compound’s unique properties and specific interactions with molecular targets make it a compound of continued interest in scientific research, despite its clinical withdrawal.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one;hydrate |
InChI |
InChI=1S/C19H20N2O3.H2O/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17;/h2-6,9-12,15,23H,7-8,13H2,1H3;1H2 |
InChI Key |
ZLJAVVGRYAGBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O.O |
Origin of Product |
United States |
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